methyl (2Z)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that features a unique combination of pyrazole, indole, and thiazolopyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and indole intermediates, followed by their condensation with thiazolopyrimidine derivatives under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar compounds include other pyrazole, indole, and thiazolopyrimidine derivatives. Compared to these, METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Examples of similar compounds include 3,5-dimethylpyrazole and various indole derivatives .
Properties
Molecular Formula |
C22H19N5O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl (2Z)-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19N5O4S/c1-10-15(21(30)31-4)17(13-9-23-26(3)11(13)2)27-20(29)18(32-22(27)24-10)16-12-7-5-6-8-14(12)25-19(16)28/h5-9,17H,1-4H3,(H,25,28)/b18-16- |
InChI Key |
BJEMVVOVPNMMMK-VLGSPTGOSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/SC2=N1)C5=C(N(N=C5)C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4NC3=O)SC2=N1)C5=C(N(N=C5)C)C)C(=O)OC |
Origin of Product |
United States |
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